
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is an organic compound characterized by its unique structure, which includes a nonadienoate backbone with ethyl, dimethyl, and methylcyclohexyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds into single bonds and forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Amides, other esters
Scientific Research Applications
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate
- Methylcyclohexene derivatives
Comparison: Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and application.
Properties
CAS No. |
60038-20-2 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-5-22-20(21)15-17(3)10-8-9-16(2)13-14-19-12-7-6-11-18(19)4/h8,10,15-16,18-19H,5-7,9,11-14H2,1-4H3 |
InChI Key |
FXHAHNRVASLFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


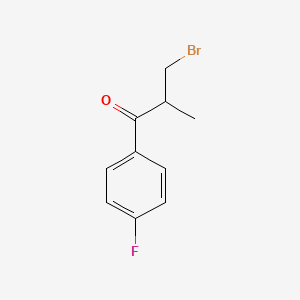
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
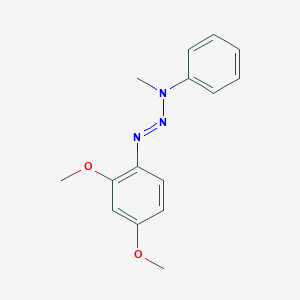

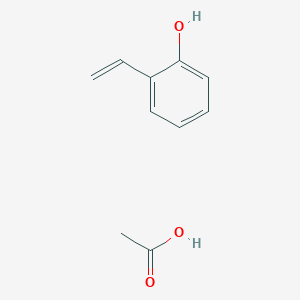
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
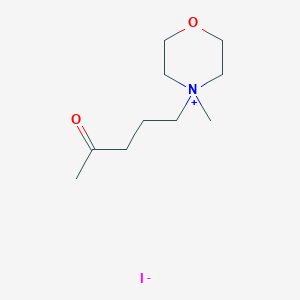


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
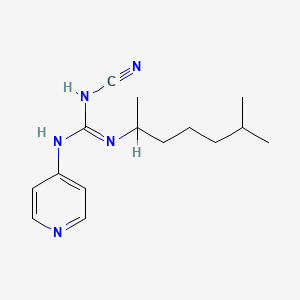
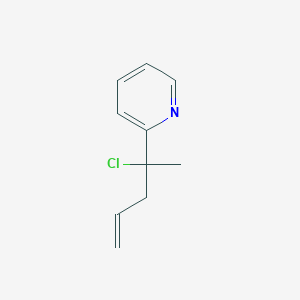
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
